molecular formula C15H24O10 B1162097 6-Epiharpagide CAS No. 86362-16-5

6-Epiharpagide

Cat. No.: B1162097
CAS No.: 86362-16-5
M. Wt: 364.34 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

6-Epiharpagide is a natural iridoid glycoside compound found in the roots of Scrophularia ningpoensis Hemsl . . This compound has garnered attention due to its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Epiharpagide primarily involves extraction, separation, and purification from natural sources such as Scrophularia ningpoensis . The extraction process typically employs solvents like ethanol, methanol, or water under controlled conditions to isolate the compound. Further purification is achieved through techniques like column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The optimization of extraction technology using orthogonal tests has been employed to enhance the yield of harpagide from Scrophularia ningpoensis . Macroporous resin is often used to enrich the compound during the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Epiharpagide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its phenylpropanoid skeleton and sugar groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 6-Epiharpagide involves its interaction with various molecular targets and pathways. It exerts its effects through modulation of inflammatory pathways, inhibition of oxidative stress, and interaction with specific enzymes and receptors . The exact molecular targets and pathways are still under investigation, but its anti-inflammatory and antioxidant activities are well-documented.

Comparison with Similar Compounds

6-Epiharpagide is unique due to its specific structure and bioactivity. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and bioactivities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(1S,4aS,5S,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7+,8-,9+,10-,11-,12+,13+,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWSHXDEJOOIND-VOAFIZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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